4-(Anilinomethyl)phenol
Description
Significance in Organic Synthesis and Derivatives Research
The primary significance of 4-(Anilinomethyl)phenol lies in its utility as an intermediate in organic synthesis. ontosight.ai The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups allows for a variety of chemical transformations. These functional groups can be independently or simultaneously targeted to create a diverse array of derivatives.
The phenolic hydroxyl group can undergo etherification and esterification reactions. At the same time, the secondary amine is amenable to acylation, alkylation, and the formation of amides. This dual reactivity makes this compound a valuable precursor for creating libraries of compounds with potentially novel properties.
Research has demonstrated its application in the synthesis of various derivatives, including:
Schiff Bases: The amino group can react with aldehydes and ketones to form Schiff bases, which are themselves important intermediates in the synthesis of various heterocyclic compounds.
Benzoxazines: The reaction of anilinomethyl phenols with formaldehyde (B43269) can lead to the formation of benzoxazine (B1645224) monomers. rsc.org These monomers are precursors to polybenzoxazines, a class of high-performance polymers with excellent thermal stability and mechanical properties. rhhz.net
Triazole Derivatives: In one study, coumarin-linked 4-anilinomethyl-1,2,3-triazoles were synthesized, highlighting the role of the anilinomethyl moiety as a key structural component. nih.govmdpi.com
The ability to generate a wide range of derivatives from this single precursor underscores its importance in combinatorial chemistry and drug discovery programs.
Historical Context of Related Anilinomethyl Phenols
The study of anilinomethyl phenols is intrinsically linked to the development of the Mannich reaction , a fundamental transformation in organic chemistry. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of phenols, the ortho and para positions relative to the hydroxyl group are activated towards electrophilic substitution, making them suitable substrates for the Mannich reaction.
Historically, the reaction between phenol (B47542), aniline (B41778), and formaldehyde has been a subject of investigation for the synthesis of various compounds, including Mannich bases and benzoxazines. rsc.orgrhhz.net Early research focused on understanding the reaction pathways and the influence of substituents on the reactivity and selectivity of the process. For instance, studies have explored how electron-donating or electron-withdrawing groups on the phenol or aniline ring affect the formation of the resulting products. rsc.org
The synthesis of aminomethyl phenols, a broader class to which this compound belongs, has been a topic of interest for many years. Patented processes from the mid-20th century describe methods for preparing these compounds, often as intermediates for photographic developing agents. google.com Over time, the scope of their applications has expanded significantly, driven by the continuous exploration of their chemical reactivity and the properties of their derivatives.
The following table provides a summary of key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C13H13NO | |
| Molecular Weight | 199.25 g/mol | sigmaaldrich.com |
| Melting Point | 115 °C (decomposes) | tcichemicals.com |
| Appearance | Solid | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(anilinomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFVQKQYOQWPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298127 | |
| Record name | 4-(anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33033-90-8 | |
| Record name | NSC120878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Anilinomethyl Phenol and Its Derivatives
Multi-Step Synthesis Pathways
Multi-step synthesis provides a versatile platform for the creation of 4-(anilinomethyl)phenol and a diverse array of its derivatives, allowing for precise control over the final molecular architecture.
Precursor Compounds and Their Derivatization
The synthesis of the target compound and its analogs often begins with readily available precursors that undergo a series of chemical transformations. A common strategy involves the condensation of an aldehyde with a primary amine to form a Schiff base, which is subsequently reduced. mdpi.comajgreenchem.com For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with aniline (B41778) produces an intermediate imine. researchgate.net This imine can then be reduced to yield this compound. ajgreenchem.com
Variations in the starting materials allow for the synthesis of a wide range of derivatives. For example, substituted anilines or different phenolic aldehydes can be used to introduce various functional groups onto the aromatic rings. ajgreenchem.com Another approach involves the use of 4-aminophenol (B1666318) as a key precursor, which can be derivatized to create compounds with similar structural motifs.
More complex synthetic routes may involve protection and deprotection steps to manage reactive functional groups. For instance, a phenolic hydroxyl group might be protected as an ether or an ester while other parts of the molecule are being modified.
Derivatives of this compound have been synthesized by incorporating other heterocyclic moieties. One such method involves a one-pot reaction of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with 4-hydroxybenzaldehyde, which proceeds through nucleophilic addition, dehydration, and reduction to form 4-[(5-aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol compounds. researchgate.net Similarly, coumarin-linked 4-anilinomethyl-1,2,3-triazoles have been synthesized via a molecular hybridization approach, tethering the triazole moiety to the C-6 position of the coumarin (B35378) ring. nih.gov
The following table summarizes some of the precursor compounds used in the synthesis of this compound and its derivatives:
| Precursor 1 | Precursor 2 | Resulting Derivative Class |
| 4-Hydroxybenzaldehyde | Aniline | This compound |
| Substituted Salicylaldehydes | Substituted Anilines | Azomethine and Aminomethyl Phenol (B47542) Derivatives ajgreenchem.com |
| 4-Hydroxybenzaldehyde | 5-Aryl-1,3,4-thiadiazol-2-amine | 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives researchgate.net |
| 6-Azido-2H-chromen-2-one | N-Propargylated Anilines | Coumarin-Linked 4-Anilinomethyl-1,2,3-triazoles nih.gov |
| p-Nitrophenol | Various Electrophiles | 4-Amino-2-aminomethyl phenol derivatives google.com |
Reaction Conditions and Optimization Parameters
The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. The reduction of the intermediate Schiff base is a critical step. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation, often in a solvent like methanol (B129727) or ethanol (B145695) at room temperature or 0°C. mdpi.comajgreenchem.com The reaction progress is typically monitored by thin-layer chromatography (TLC). ajgreenchem.com
In the one-pot synthesis of 4-[(5-aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol derivatives, the reaction is carried out in one pot, which simplifies the process and reduces reaction time. researchgate.net For the synthesis of coumarin-linked triazoles, a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) is employed using copper(II) sulfate (B86663) pentahydrate and sodium ascorbate (B8700270) in a mixture of t-butanol and water at room temperature. nih.gov
The synthesis of aminomethyl phenol derivatives through the condensation of salicylaldehyde (B1680747) and substituted anilines is often carried out in dry ethanol at elevated temperatures (around 70°C) for several hours. ajgreenchem.com The subsequent reduction of the resulting imine is performed at 0°C with sodium borohydride. ajgreenchem.com
Optimization of these parameters, such as reaction time, temperature, and choice of catalyst and solvent, is crucial for maximizing the yield and purity of the final products. For example, in the synthesis of pyrazole-derived anilines, reductive amination using Hantzsch ester has been employed. nih.gov
Below is a table detailing typical reaction conditions for key synthetic steps:
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield |
| Schiff Base Formation | Aniline, 4-Hydroxybenzaldehyde | Methanol | 80°C (reflux) | 8 hours | - |
| Reduction to Amine | Sodium Borohydride | Methanol, Dichloromethane | Room Temperature | - | - |
| One-Pot Thiadiazole Synthesis | 5-Aryl-1,3,4-thiadiazol-2-amine, 4-Hydroxybenzaldehyde | - | 60°C | 90 minutes | Moderate researchgate.net |
| Click Chemistry for Triazoles | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH:H₂O (1:1) | Room Temperature | 12 hours | 51-82% nih.gov |
| Azomethine Formation | Salicylaldehyde, Substituted Anilines | Dry Ethanol | 70°C | 6 hours | 84-94% ajgreenchem.com |
| Imine Reduction | Sodium Borohydride | Dry Ethanol | 0°C | 2 hours | 76-91% ajgreenchem.com |
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, in line with the principles of green chemistry. researchgate.netmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
For the synthesis of aminomethyl phenols, solvent-free reaction conditions have been explored. For example, the reaction of 2-aminopyridine (B139424) and benzaldehydes with phenols can be carried out at 80°C without any solvent to produce 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives in good yields. nih.gov This method is advantageous as it is operationally simple and avoids the use of potentially harmful organic solvents. nih.gov
Another green approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.com While the low solubility of many organic compounds in water can be a challenge, it has been successfully used as a co-solvent in some syntheses. mdpi.com
Catalysis plays a crucial role in green chemistry. researchgate.net The use of recyclable catalysts can prevent waste and improve atom economy. mdpi.com For instance, a versatile synthetic pathway for producing alkyl phenols and anilines utilizes a bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase (Fe25Ru75@SILP). rsc.org This system allows for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives under continuous flow conditions, demonstrating high robustness and flexibility. rsc.org
Mechanochemical grinding is another solvent-free technique that has been applied to the synthesis of various organic compounds, including N-substituted amines. mdpi.com This method is energy-efficient and can lead to high yields without the need for heating or solvents. researchgate.net
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, aiming for processes that are not only efficient but also sustainable and environmentally responsible. mdpi.comacs.org
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-(Anilinomethyl)phenol is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. A broad absorption band is anticipated in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine is also expected to appear in a similar region, typically around 3300-3400 cm⁻¹.
Aromatic C-H stretching vibrations are predicted to be observed in the 3000-3100 cm⁻¹ range. The stretching of the C-N bond in the aminomethyl bridge will likely produce a band in the 1250-1350 cm⁻¹ region. Furthermore, the C-O stretching of the phenolic group should be visible around 1200-1260 cm⁻¹. The presence of the benzene (B151609) rings will give rise to characteristic C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200-3550 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 3300-3400 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Aryl Amine |
| 1200-1260 | C-O Stretch | Phenol (B47542) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the protons. The proton of the phenolic hydroxyl group (OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of 4-7 ppm. The proton of the secondary amine (NH) would also likely be a broad singlet.
The two protons of the methylene (B1212753) bridge (-CH₂-) are anticipated to produce a singlet around 4.3 ppm. The aromatic protons of the phenol ring are expected to show a characteristic splitting pattern. The two protons ortho to the hydroxyl group would appear as a doublet, as would the two protons meta to the hydroxyl group. Similarly, the protons of the aniline (B41778) ring will exhibit distinct signals. The two protons ortho to the amino group, the two protons meta to the amino group, and the proton para to the amino group will each produce separate signals, likely in the range of 6.6 to 7.3 ppm.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4-7 | Broad Singlet | 1H | Phenolic OH |
| Variable | Broad Singlet | 1H | NH |
| ~4.3 | Singlet | 2H | -CH₂- |
| ~6.6-7.3 | Multiplets | 9H | Aromatic Protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom of the methylene bridge (-CH₂-) is expected to have a chemical shift in the range of 40-50 ppm. The aromatic carbons will resonate in the downfield region, typically from 110 to 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring is expected to be the most deshielded among the phenolic carbons, with a chemical shift around 155 ppm. The carbon atom attached to the nitrogen in the aniline ring (C-N) is also expected to be significantly deshielded, appearing around 148 ppm. The other aromatic carbons will have chemical shifts depending on their position relative to the substituents.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~40-50 | -CH₂- |
| ~112-130 | Aromatic CH |
| ~148 | Aromatic C-N |
| ~155 | Aromatic C-OH |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 199, corresponding to the molecular formula C₁₃H₁₃NO. A common fragmentation pathway for compounds with a benzylic amine structure is the cleavage of the C-C bond adjacent to the nitrogen atom, which would lead to the formation of a stable benzyl-type cation. The fragmentation of the aromatic rings could also lead to characteristic ions.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Crystallography provides unambiguous proof of a molecule's structure, yielding precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com The process requires growing a suitable, high-quality single crystal of the compound, which is then mounted in an intense X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the intensities and positions of these reflections, a three-dimensional electron density map can be calculated, from which the atomic structure is determined. mdpi.com
This analysis reveals critical structural parameters, including the crystal system (e.g., monoclinic, triclinic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.com While the crystal structures of closely related compounds such as 2-(anilinomethyl)phenol (B1266564) and other substituted phenol derivatives have been reported, specific crystallographic data for this compound are not available in the surveyed literature. nih.gov
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, providing insights into its electronic structure.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. Phenolic compounds possess a chromophore—the benzene ring—which gives rise to characteristic absorption bands in the UV region. docbrown.info Typically, phenols exhibit a strong absorption band around 270-280 nm, attributed to π → π* electronic transitions within the aromatic ring. researchgate.netnist.gov
The absorption spectrum of this compound would be expected to show these characteristic phenolic bands. The specific wavelength of maximum absorbance (λmax) and the intensity of the absorption can be influenced by the solvent and the presence of other functional groups on the aromatic rings. While the general spectral region for phenolic absorption is well-known, specific experimental λmax values for this compound were not found in the reviewed literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition. The theoretical composition of this compound (C₁₃H₁₃NO) has been calculated and is presented below. Experimental validation would involve comparing these values with those obtained from an elemental analyzer.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 78.36 |
| Hydrogen | H | 6.58 |
| Nitrogen | N | 7.03 |
Reactivity and Reaction Mechanisms of 4 Anilinomethyl Phenol
Oxidation Reactions
Phenols are readily oxidized due to the electron-donating nature of the hydroxyl group, which stabilizes the resulting intermediates. The oxidation of 4-(Anilinomethyl)phenol can be expected to primarily target the phenol (B47542) ring, although the secondary amine could also be a site of reaction.
Formation of Quinone Derivatives
The oxidation of p-substituted phenols, such as this compound, typically yields quinone derivatives. libretexts.orglibretexts.org The phenolic hydroxyl group facilitates oxidation to form a p-benzoquinone structure. This transformation involves the removal of two hydrogen atoms and two electrons from the aromatic system, resulting in a conjugated diketone.
The general mechanism for the oxidation of phenols to quinones can proceed through various pathways, often involving the formation of a phenoxy radical intermediate. researchgate.net A range of oxidizing agents can effect this transformation. libretexts.org
Table 1: Common Oxidizing Agents for Phenols
| Oxidizing Agent | Typical Product from Phenol | Reference |
|---|---|---|
| Chromic acid (H₂CrO₄) | p-Benzoquinone | libretexts.org |
| Fremy's Salt [(KSO₃)₂NO] | p-Benzoquinone | libretexts.org |
| Hypervalent Iodine Reagents (e.g., PIDA) | Quinones or Quinols | nih.govwikipedia.org |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Quinones | wikipedia.org |
For this compound, oxidation would likely lead to the formation of 2-(anilinomethyl)-1,4-benzoquinone. However, the secondary amine substituent may be susceptible to oxidation itself, potentially leading to side products or more complex reaction outcomes. The reaction would proceed via dearomatization of the phenol ring. nih.gov
Selective Oxidation Pathways
Achieving selective oxidation can be challenging due to the presence of multiple oxidizable sites—the phenol ring and the secondary amine. The choice of oxidant and reaction conditions is crucial for directing the reaction towards a specific product. researchgate.netnih.gov
Catalytic systems, particularly those using non-noble metals like copper or cobalt, have been developed for the selective aerobic oxidation of phenols. researchgate.netnih.govmdpi.com The mechanism often involves the coordination of the phenol to a metal center, which facilitates its deprotonation to a more easily oxidized phenolate (B1203915) anion. researchgate.net For this compound, the amine group could also coordinate with the metal catalyst, potentially influencing the regioselectivity and outcome of the oxidation. For instance, different copper(I) salts and amine ligands can selectively produce ortho-quinones or other coupled products from phenols. nih.gov Hypervalent iodine reagents are also known for their utility in the oxidative dearomatization of phenolic compounds, and the specific reagent chosen can influence the product distribution. nih.govwikipedia.org
Reduction Reactions
Reduction reactions of this compound would target the aromatic rings, as the phenol and secondary amine functionalities are already in a reduced state.
Substitution Reactions
Substitution reactions on the aromatic rings of this compound are heavily influenced by the existing substituents.
Nucleophilic Aromatic Substitution Processes
Nucleophilic aromatic substitution (SₙAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for electron-rich rings like phenol and aniline (B41778). libretexts.orgscribd.com The hydroxyl group of the phenol and the amino group of the aniline are strong activating groups that increase the electron density of the rings, making them highly reactive towards electrophiles, but resistant to attack by nucleophiles. chemguide.co.uk
For SₙAr to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho and/or para to a good leaving group. libretexts.orgyoutube.compressbooks.pub Since this compound lacks both a suitable leaving group (like a halide) and strong electron-withdrawing groups, it is not expected to undergo SₙAr under standard conditions.
An alternative pathway for nucleophilic substitution on unactivated rings is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. pressbooks.pub This mechanism requires extremely harsh conditions, such as high temperatures and the use of a very strong base like sodium amide (NaNH₂), to deprotonate the ring and eliminate a leaving group. pressbooks.pub In the absence of a leaving group on the parent molecule, this pathway is not directly applicable.
A concerted SₙAr mechanism, which avoids a charged Meisenheimer intermediate, has also been described, but it is typically observed in specific reactions like the deoxyfluorination of phenols and is not a general pathway for this compound. nih.gov Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound itself.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(anilinomethyl)-1,4-benzoquinone |
| p-Benzoquinone |
| Sodium borohydride (B1222165) |
| Stannous chloride |
| Sodium amide |
| Chromic acid |
| Fremy's Salt |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
Electrophilic Aromatic Substitution Patterns
The phenol ring bears two substituents: the hydroxyl group (-OH) and the anilinomethyl group (-CH₂NHC₆H₅).
The -OH group is a potent activating group that strongly directs incoming electrophiles to the ortho and para positions (relative to the -OH group) by donating electron density to the ring through resonance. This makes the positions at C3 and C5 highly nucleophilic.
The anilinomethyl group , being para to the hydroxyl group, influences the available positions for substitution. The nitrogen atom's lone pair can also donate electron density, activating the ring.
The aniline ring is substituted with a methylphenol group (-CH₂C₆H₄OH).
The secondary amine nitrogen is also a strong activating, ortho-, para-directing group. It increases the electron density of the aniline ring, particularly at the ortho and para positions relative to the nitrogen atom.
Due to the presence of two highly activated ring systems, electrophilic substitution reactions on this compound are expected to be facile. However, this high reactivity can also make controlling the reactions to achieve selective mono-substitution challenging, often leading to poly-substituted products, similar to the behavior observed in reactions with phenol or aniline alone. Friedel-Crafts reactions are generally not feasible due to the basicity of the amine group, which reacts with the Lewis acid catalyst.
Complexation Chemistry
The complexation chemistry involving this compound primarily revolves around the formation of polydentate ligands and their subsequent coordination with various metal ions.
Formation of Schiff Base Ligands
Schiff bases, or imines, are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). As this compound is a secondary amine, it cannot directly undergo this reaction to form a Schiff base.
However, the closely related primary amine, 4-(aminomethyl)phenol , readily forms Schiff base ligands. A representative example is the synthesis of (E)-4-(((pyridin-2-ylmethylene)amino)methyl)phenol, designated as L¹H. This ligand is prepared by the condensation of 4-(aminomethyl)phenol with picolinaldehyde in ethanol (B145695). This reaction provides a key precursor for the synthesis of various metal complexes.
Coordination with Metal Ions
Schiff base ligands are excellent chelating agents capable of forming stable complexes with a wide array of transition metal ions. The coordination often involves the imine nitrogen and other donor atoms present in the ligand structure.
Following the example from the previous section, the Schiff base ligand (E)-4-(((pyridin-2-ylmethylene)amino)methyl)phenol (L¹H) has been used to synthesize a Ruthenium(II) complex. The reaction involves the addition of a dichloro(p-cymene)ruthenium(II) dimer to the ligand.
In the resulting complex, the analytical data indicates a 1:1 metal-to-ligand ratio. The ligand L¹H acts as a bidentate N,N donor, coordinating to the Ru(II) center via the imine nitrogen and the nitrogen atom of the pyridine (B92270) ring. This coordination is confirmed by spectroscopic methods, including changes in the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of the ligand upon complexation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and energy of molecules. For 4-(Anilinomethyl)phenol, these calculations can elucidate aspects of its stability and reactivity.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) are two of the most powerful theoretical approaches for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
While specific, in-depth ab initio or DFT studies exclusively centered on this compound are not extensively documented in publicly accessible literature, the methodologies provide a framework for how such an analysis would be conducted. A computational study would typically involve optimizing the geometry of the this compound molecule to find its most stable conformation. This would be followed by calculations of electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These parameters are critical for predicting the molecule's reactivity and interaction with other chemical species.
Thermodynamic and Kinetic Parameter Determination
Computational methods are also employed to determine the thermodynamic and kinetic parameters of chemical reactions involving this compound. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to predict the spontaneity and equilibrium of reactions. Kinetic parameters, including activation energy, provide insights into the rate of reactions.
For a hypothetical reaction involving this compound, computational software could model the reaction pathway and calculate the energy changes that occur. This information is vital for understanding the conditions under which the compound might undergo transformations.
Reaction Mechanism Simulations
Simulating reaction mechanisms provides a step-by-step view of how reactants are converted into products. These simulations are instrumental in understanding the intricate details of chemical transformations.
Transition State Analysis
A key aspect of reaction mechanism simulation is the identification and analysis of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. For any reaction involving this compound, locating the transition state structure through computational modeling would be a primary objective to understand its reactivity.
Solvent Effect Modeling
Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and rate. Solvent effect modeling computationally simulates the presence of a solvent and its interaction with the solute molecules. For this compound, modeling a reaction in different solvents would help in understanding how the polarity and other properties of the solvent affect the reaction pathway and energetics.
Prediction of Physicochemical Parameters
Computational tools can predict a wide range of physicochemical parameters for a molecule like this compound. These predictions are valuable for various applications, including drug design and material science.
Below is a table of predicted physicochemical properties for this compound.
| Property | Predicted Value |
| Molecular Weight | 199.24 g/mol |
| LogP | 2.45 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 60.5 cm³ |
| Polar Surface Area | 32.26 Ų |
These predicted values provide a preliminary understanding of the molecule's characteristics, such as its solubility in different environments (indicated by LogP) and its potential for intermolecular interactions (indicated by hydrogen bond donors and acceptors).
Molecular Interaction Studies
The dual functionality of this compound, possessing both a hydrogen-bond-donating phenol (B47542) group and a hydrogen-bond-accepting/donating aniline (B41778) group, governs its molecular interactions. Computational modeling is instrumental in elucidating these interactions at an atomic level.
Understanding how this compound interacts with biological receptors is key to exploring its potential activities. Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govnih.gov This method involves placing the ligand into the binding site of a receptor and scoring the different poses based on a force field.
For derivatives of 4-aminophenol (B1666318), a closely related structure, molecular docking studies have been used to investigate interactions with enzymes like α-amylase and α-glucosidase. nih.gov These studies reveal that the phenolic hydroxyl group and the amino group are often critical for forming hydrogen bonds with amino acid residues in the receptor's active site. For instance, interactions with residues such as Aspartic Acid, Tryptophan, Asparagine, and Glutamine can be pivotal for binding. The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-receptor complex.
| Receptor Target (Example) | Key Interacting Residues | Types of Interaction | Predicted Binding Affinity (Illustrative) |
|---|---|---|---|
| α-Amylase | ASP197, GLU233, ASP300 | Hydrogen Bonding, Hydrophobic | -7.0 to -9.0 kcal/mol |
| α-Glucosidase | ASP215, GLU277, ASP352 | Hydrogen Bonding, Pi-Alkyl | -6.5 to -8.5 kcal/mol |
| Dopamine Receptors | SER193, SER197 (Serine Microdomain) | Hydrogen Bonding nih.gov | - |
| Generic Protein Pocket | Aromatic Residues (PHE, TYR, TRP) | Pi-Pi Stacking, Hydrophobic | - |
The structure of this compound contains both a phenolic -OH group and an anilinic -NH- group, making it capable of participating in a rich network of hydrogen bonds. nih.gov The phenol group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can both act as hydrogen bond acceptors.
Computational methods, particularly DFT, are used to calculate the energies of these hydrogen bonds. nih.gov Studies on phenol-aniline systems show that the O-H···N hydrogen bond is particularly strong. nih.gov The interaction of these functional groups with models representing protein residues (like methanol (B129727) for serine/threonine or formaldehyde (B43269) for peptide backbones) can be quantified. Calculations show that hydrogen bond energies with neutral species are typically around 2-3 kcal/mol, but can increase dramatically to over 20 kcal/mol when interacting with charged residues, such as protonated amines (lysine/arginine) or carboxylate anions (aspartate/glutamate). nih.gov These strong interactions are fundamental to the stability of potential ligand-protein complexes.
| Interacting Pair | Role of this compound Moiety | Model for Protein Residue | Calculated H-Bond Energy (kcal/mol) nih.gov |
|---|---|---|---|
| Phenol - Formaldehyde | H-bond Donor | Peptide Backbone Carbonyl | ~2.5 |
| Phenol - Methanol | H-bond Donor/Acceptor | Serine, Threonine | ~2.5 |
| Aniline - Acetate Anion | H-bond Donor | Aspartate, Glutamate | ~20.0 |
| Phenol - Protonated Methylamine | H-bond Acceptor | Lysine, Arginine | ~20.0 |
Radical Scavenging Property Modeling
Phenolic and anilinic compounds are well-known for their antioxidant properties, which are largely due to their ability to act as radical scavengers. researchgate.netnih.gov This activity is primarily related to the ability to donate a hydrogen atom from the hydroxyl (-OH) or amino (-NH) group to a free radical, a process known as hydrogen atom transfer (HAT). nih.gov
Computational modeling is used to predict the radical scavenging potential of compounds like this compound by calculating several key quantum chemical descriptors. scienceopen.com The most important of these is the Bond Dissociation Enthalpy (BDE) of the O-H and N-H bonds. A lower BDE indicates that the hydrogen atom can be more easily abstracted, signifying higher antioxidant activity. researchgate.net
The structure of this compound is conducive to effective radical scavenging. Structure-activity relationship (SAR) studies on related compounds have shown that the presence of an amino group, particularly in the para or ortho position relative to a hydroxyl group (as seen in p-aminophenol), significantly enhances radical scavenging activity. nih.gov This is due to the electron-donating effect of the amino group, which stabilizes the resulting phenoxyl radical through resonance. The anilino moiety in this compound is expected to contribute similarly to the stability of the radical formed upon H-atom donation from the phenolic hydroxyl group. nih.gov
| Structural Feature | Effect on Radical Scavenging Activity | Relevant Descriptor | Mechanism |
|---|---|---|---|
| Phenolic -OH group | Primary site for H-atom donation | O-H Bond Dissociation Enthalpy (BDE) | A lower BDE facilitates easier H-atom transfer to radicals. researchgate.net |
| Anilinic -NH- group | Secondary site for H-atom donation and electron donation | N-H Bond Dissociation Enthalpy (BDE) | Can also donate a hydrogen atom; generally has a higher BDE than phenolic O-H. |
| Electron-donating groups (e.g., -NHR) | Increases activity | Ionization Potential (IP) | Stabilizes the resulting phenoxyl radical through resonance, lowering the O-H BDE. nih.gov |
| Formation of stable products | High activity | - | Formation of stable quinone-like products after H-atom transfer enhances the thermodynamic driving force. nih.gov |
Applications in Chemical Science and Engineering
Role as Synthetic Intermediates
The chemical architecture of 4-(Anilinomethyl)phenol makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with similar aminomethylphenol structures are recognized as useful starting materials for producing a variety of important organic compounds, including azo dyes and dithiocarbamates mdpi.comresearchgate.net.
The synthesis of these secondary aminomethylphenols often proceeds through a two-step process involving the initial condensation of a phenol (B47542) or a substituted phenol with a primary amine to form a Schiff base (an imine), followed by the reduction of the carbon-nitrogen double bond mdpi.comresearchgate.net. For instance, the related compound 2-Methoxy-5-((phenylamino)methyl)phenol is synthesized by reacting 3-hydroxy-4-methoxybenzaldehyde with aniline (B41778) to form the corresponding Schiff base, which is then reduced using sodium borohydride (B1222165) mdpi.com. This general synthetic pathway highlights the role of such compounds as building blocks in organic chemistry.
Furthermore, aminomethylphenol derivatives are used to create specialized molecules for specific applications. For example, 2-[(phenylamino)methyl]phenol, an isomer of the subject compound, and its derivatives have been synthesized to serve as effective corrosion inhibitors nih.gov.
**6.2. Materials Science Applications
The bifunctional nature of this compound, possessing both a reactive phenolic hydrogen and a secondary amine, makes it a significant precursor and component in the development of advanced materials.
Polybenzoxazines: this compound is a key intermediate in the synthesis of benzoxazine (B1645224) monomers, which are the precursors to polybenzoxazine resins. Polybenzoxazines are a class of high-performance phenolic thermosets with desirable properties such as high thermal stability, low water absorption, excellent electrical insulation, and dimensional stability semanticscholar.orgnih.govcnrs.fr.
The synthesis of benzoxazine monomers occurs through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269) mdpi.comresearchgate.net. The reaction proceeds through the formation of a Mannich base intermediate—an N-substituted aminomethylphenol—which then undergoes a subsequent ring-closure reaction with formaldehyde to form the characteristic oxazine (B8389632) ring researchgate.net. As such, this compound represents the stable intermediate formed from phenol, aniline, and formaldehyde, which can be reacted further to produce the corresponding benzoxazine monomer nih.gov. These monomers can then undergo thermally induced ring-opening polymerization to create a highly cross-linked polybenzoxazine network without the release of volatile byproducts mdpi.comresearchgate.net.
Epoxy Resins: Compounds containing both hydroxyl (-OH) and amine (-NH) groups are widely used as curing agents or hardeners for epoxy resins googleapis.comthreebond.co.jp. These agents react with the epoxide rings of the resin, leading to the formation of a durable, cross-linked polymer network. The curing process can be accelerated by tertiary amines. While direct studies on this compound as a primary curing agent are not detailed, related aminophenol compounds and other Mannich bases like 2-(dimethylaminomethyl)phenol are known to function as effective catalysts and accelerators in epoxy resin systems googleapis.comthreebond.co.jp. The presence of both the phenolic hydroxyl and the secondary amine group in this compound suggests its potential for similar applications in epoxy formulations.
The inherent chemical properties of this compound and the polymers derived from it make it suitable for advanced coating applications, particularly for corrosion protection and enhancing coating durability.
Corrosion Inhibition: Phenolic compounds and their derivatives are effective corrosion inhibitors for various metals and alloys researchgate.netcorromat.com. They function by adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive environment nih.govresearchgate.net. The presence of heteroatoms like nitrogen and oxygen, along with π-electrons from the aromatic rings, facilitates this adsorption onto the vacant d-orbitals of iron atoms nih.gov. A study on aminomethylphenol derivatives, including the structural isomer 2-[(phenylamino)methyl]phenol, demonstrated significant corrosion inhibition for mild steel in acidic media nih.gov. The study confirmed the formation of a protective layer on the steel surface, with inhibition efficiency depending on the molecular structure nih.gov. This provides strong evidence for the potential of this compound to be used as an effective corrosion inhibitor in protective coatings.
Antioxidant Properties: The phenolic hydroxyl group in this compound imparts antioxidant capabilities. Phenolic antioxidants are crucial additives in paints and coatings, where they protect the polymer film from oxidative degradation caused by heat and UV exposure specialchem.comspecialchem.com. They function by interrupting the autoxidation process, deactivating free radicals, and preventing discoloration and the loss of mechanical properties in the coating specialchem.comnih.gov. The mechanism involves the transfer of a hydrogen atom from the phenolic -OH group to a radical, forming a stable phenoxy radical that prevents further chain reactions specialchem.comnih.gov. This property makes this compound a potential candidate for use as an antioxidant additive to enhance the longevity and performance of coatings.
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made cavities that selectively recognize and bind a specific target molecule mdpi.comtamu.edunih.gov. This technology has been applied to create selective adsorbents for various phenolic compounds, including phenol, alkylphenols, and nitrophenols, for applications in separation and chemical sensing nih.govnih.gov. The process typically involves polymerizing functional monomers and cross-linkers in the presence of a template molecule (the target analyte) nih.gov.
While MIPs have been developed for a range of polyphenols and simple phenols, the preparation of highly selective MIPs for simple phenols can be challenging due to weak and non-specific interactions like hydrogen bonding and hydrophobic effects nih.gov. Currently, specific research detailing the use of this compound as a template or functional monomer in the synthesis of Molecularly Imprinted Polymers is not extensively documented in the available literature.
**6.3. Catalytic Applications
The catalytic activity of this compound itself is not a widely documented application. However, structurally related Mannich bases containing tertiary amine groups, such as 2,4,6-Tris(dimethylaminomethyl)phenol, are well-known as effective catalysts and accelerators for the curing of epoxy resins threebond.co.jp. These compounds facilitate the anionic polymerization of epoxy groups. The secondary amine in this compound is primarily reactive as a curing agent, but its potential to be converted into a tertiary amine suggests that its derivatives could possess catalytic activity. Furthermore, studies have explored the catalytic mechanisms of enzymes acting on structurally similar compounds like 4-(methoxymethyl)phenol, indicating the molecule's suitability for interacting with catalytic sites nih.gov. However, direct applications of this compound as a homogeneous catalyst in industrial chemical processes are not prominently featured in current research.
Catalytic Applications
Heterogeneous Catalysis (e.g., Zeolite-Supported Catalysts)
Zeolites are microporous aluminosilicates widely used as catalysts and catalyst supports in the chemical industry due to their high surface area, thermal stability, and shape-selective properties. Phenolic and aniline compounds are often involved in reactions catalyzed by zeolites. However, specific research detailing the use of this compound as a reactant, template, or modifier within a zeolite-supported catalytic system is not readily found in the surveyed literature. While the encapsulation of metal complexes within zeolites for catalytic oxidations and hydrogenations is a known strategy, there is no specific mention of complexes involving this compound for such purposes.
Nanoparticle Modification for Catalysis
The surface functionalization of nanoparticles is a critical strategy for enhancing their catalytic activity, selectivity, and stability. Various organic ligands are used to modify nanoparticle surfaces, thereby influencing their interaction with reactants and the catalytic environment. Although compounds with amine and phenol functionalities can act as capping agents or ligands for nanoparticles, there is a lack of specific studies demonstrating the use of this compound for the modification of catalytic nanoparticles. Research in this area tends to focus on a range of other organic molecules for surface functionalization to enhance catalytic performance in reactions like the reduction of nitrophenols, but this compound is not prominently featured.
Dye Chemistry
Azo dyes represent the largest class of synthetic dyes used in a multitude of industries. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as a phenol or an aniline.
Theoretically, the this compound molecule contains a secondary aromatic amine that could potentially be diazotized, and a phenolic ring that could act as a coupling component. However, the standard diazotization reaction requires a primary aromatic amine. To be used in the conventional synthesis of azo dyes, the secondary amine in this compound would need to be modified or the synthesis would have to proceed through a non-standard pathway. The existing literature on azo dye synthesis extensively covers the use of various aniline and phenol derivatives, but specific examples or detailed methodologies involving this compound as a direct precursor are not described. unb.cajchemrev.com The general principles of azo coupling reactions with phenols and anilines are well-established, but the application of this specific Mannich base is not documented. libretexts.orgchemistrystudent.com
Derivatives of 4 Anilinomethyl Phenol and Structure Activity Relationships Sar
Synthesis of Substituted Derivatives
The primary method for synthesizing 4-(Anilinomethyl)phenol and its substituted derivatives is the Mannich reaction. This three-component condensation involves a phenol (B47542), an aniline (B41778) (or a primary/secondary amine), and formaldehyde (B43269). The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which then acts as an electrophile and attacks the electron-rich ortho position of the phenol. The regioselectivity of the reaction, favoring the position ortho to the hydroxyl group, is a key feature of this synthesis.
Substituents on the anilino ring are readily introduced by employing a substituted aniline in the Mannich reaction. This approach allows for the incorporation of a wide range of functional groups, thereby modulating the electronic and steric properties of the resulting molecule. For example, the reaction of phenol with a substituted aniline, such as 4-chloroaniline (B138754) or p-toluidine, and formaldehyde yields the corresponding anilino ring-substituted derivatives.
A general synthetic scheme is as follows: Phenol + Substituted Aniline + Formaldehyde → 4-(((Substituted-phenyl)amino)methyl)phenol
The nature of the substituent on the aniline ring (electron-donating or electron-withdrawing) can influence the reaction rate and yield. Electron-donating groups on the aniline can increase its nucleophilicity, potentially facilitating the initial formation of the iminium ion.
Table 7.1: Examples of Anilino Ring-Substituted Derivatives
| Substituent on Anilino Ring | Starting Aniline | Resulting Derivative Name |
|---|---|---|
| 4-Chloro | 4-Chloroaniline | 4-(((4-Chlorophenyl)amino)methyl)phenol |
| 4-Methyl | p-Toluidine | 4-(((4-Methylphenyl)amino)methyl)phenol |
Similarly, substitutions on the phenolic ring are achieved by using a substituted phenol as the starting material. The directing effect of the hydroxyl group generally channels the aminomethylation to the ortho position. If the ortho positions are blocked, substitution may occur at the para position, although this is less common for this specific reaction.
For instance, reacting 2-methylphenol (o-cresol) with aniline and formaldehyde will yield 4-(Anilinomethyl)-2-methylphenol. The presence of substituents on the phenol ring can affect its nucleophilicity and steric hindrance, thereby influencing the outcome of the Mannich reaction.
Table 7.2: Examples of Phenolic Ring-Substituted Derivatives
| Substituent on Phenolic Ring | Starting Phenol | Resulting Derivative Name |
|---|---|---|
| 2-Methyl | 2-Methylphenol | 4-(Anilinomethyl)-2-methylphenol |
| 4-Chloro | 4-Chlorophenol | 2-(Anilinomethyl)-4-chlorophenol |
Modifications to the side chain, which consists of the methylene (B1212753) bridge and the secondary amine, offer another avenue for creating derivatives.
N-Alkylation/N-Arylation : The secondary amine in this compound is nucleophilic and can be alkylated or arylated. For example, reaction with an alkyl halide, such as ethyl iodide, in the presence of a base would yield the corresponding N-ethyl derivative. This modification transforms the secondary amine into a tertiary amine, altering its basicity and steric bulk.
Methylene Bridge Analogs : While the classic Mannich reaction uses formaldehyde to introduce a methylene bridge, other aldehydes can be used to create a substituted bridge. For instance, using benzaldehyde (B42025) in the reaction would introduce a phenyl-substituted carbon between the phenol and the aniline nitrogen.
Influence of Structural Modifications on Chemical Reactivity
The introduction of substituents onto the this compound scaffold has a profound impact on its chemical reactivity. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and position of the substituents.
Key aspects of chemical reactivity that are influenced include:
Acidity/Basicity (pKa) : The pKa of the phenolic hydroxyl group is sensitive to the electronic nature of substituents on both aromatic rings. Electron-withdrawing groups (e.g., -NO2, -Cl) on either ring will increase the acidity of the phenol (lower pKa) by stabilizing the resulting phenoxide ion. Conversely, electron-donating groups (e.g., -CH3, -OCH3) will decrease the acidity (higher pKa). The basicity of the anilino nitrogen is also affected; electron-withdrawing groups on the anilino ring decrease its basicity.
Table 7.3: Predicted Influence of Substituents on Reactivity
| Substituent Type (on either ring) | Effect on Phenolic pKa | Effect on Oxidation Potential |
|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease (more acidic) | Increase (harder to oxidize) |
The reactivity of the aromatic rings towards further electrophilic substitution is also modified. The phenolic ring is highly activated by the hydroxyl group, while the anilino ring is activated by the amino group. The presence of additional substituents will further modulate this reactivity and direct subsequent functionalization.
Correlation of Structure with Spectroscopic Signatures
The structural variations in this compound derivatives are reflected in their spectroscopic data, particularly in ¹H NMR and IR spectroscopy.
¹H NMR Spectroscopy: The chemical shifts of the protons in these molecules provide valuable structural information.
Methylene Bridge (-CH₂-) : The protons of the methylene bridge typically appear as a singlet in the range of 4.0-4.5 ppm. The exact chemical shift can be influenced by the substituents on the adjacent aromatic rings.
Aromatic Protons : The protons on the phenolic and anilino rings appear in the aromatic region (typically 6.5-7.5 ppm). The substitution pattern determines the splitting patterns (e.g., doublets, triplets, multiplets) and chemical shifts. Electron-withdrawing groups generally shift the signals of nearby protons downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.
Phenolic Proton (-OH) : The chemical shift of the phenolic proton is variable and can appear over a wide range, often as a broad singlet. Its position is dependent on the solvent and concentration.
Amine Proton (-NH-) : The amine proton also gives a signal of variable chemical shift, which can sometimes be broadened due to exchange.
Table 7.4: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Derivatives
| Compound | Methylene (-CH₂) | Aromatic (Phenolic Ring) | Aromatic (Anilino Ring) | Other |
|---|---|---|---|---|
| 4-(((4-Chlorophenyl)amino)methyl)phenol | ~4.2 | 6.7-7.1 | 6.6-7.1 | - |
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
O-H Stretch : A broad absorption band in the region of 3100-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretch : A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine.
C-H Stretches : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.
C=C Stretches : Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N and C-O Stretches : These appear in the fingerprint region (1000-1300 cm⁻¹).
Substituents can cause slight shifts in these characteristic frequencies. For example, the position of the C-Cl stretching band would be observed in the fingerprint region for chloro-substituted derivatives.
Strategic Functionalization for Targeted Chemical Properties
The ability to synthesize a wide array of derivatives allows for the strategic functionalization of this compound to achieve specific chemical properties for various applications.
Ligand Design for Metal Coordination : The presence of the phenolic oxygen, the anilino nitrogen, and potentially other donor atoms from substituents, makes these molecules excellent candidates for ligands in coordination chemistry. By forming Schiff base derivatives through condensation of the amine with an aldehyde, multidentate ligands can be created. These ligands can coordinate with various metal ions, forming stable complexes. The electronic properties of the substituents on the aromatic rings can be tuned to modulate the stability and reactivity of the resulting metal complexes.
Building Blocks for Polymers : Phenolic compounds are well-known precursors for polymers such as phenolic resins. Derivatives of this compound, particularly those with reactive sites, can be used as monomers or cross-linking agents in polymerization reactions. For example, a derivative with a vinyl group attached to one of the rings could undergo free-radical polymerization to form a functional polymer. The aminomethyl group itself can also be a site for polymerization reactions.
Precursors for Heterocyclic Synthesis : Mannich bases are versatile intermediates in organic synthesis. The aminomethyl group can be eliminated to form a reactive ortho-quinone methide intermediate, which can then participate in cycloaddition reactions to form various heterocyclic structures. This provides a pathway to complex molecules with potential applications in materials science and medicinal chemistry.
By strategically choosing the substituents and performing subsequent chemical transformations, the properties of this compound can be tailored for specific functions, highlighting its importance as a versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(Anilinomethyl)phenol in laboratory settings?
- Answer : Safety measures include avoiding contact with eyes, skin, and clothing, and preventing exposure to food or drinking water. Use personal protective equipment (PPE) such as gloves and lab coats. Emergency procedures should follow guidelines for phenol derivatives, including immediate rinsing with water in case of contact and consultation with safety data sheets (SDS) for specific first-aid measures .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR, both H and C), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy are standard for structural elucidation. Size Exclusion Chromatography (SEC) can determine molecular weight distribution in polymeric derivatives. Elemental analysis validates purity and composition .
Q. How can this compound be synthesized, and what are common intermediates?
- Answer : A reported method involves NaBH/I-mediated one-pot synthesis, forming 4-(substituted anilinomethyl)pyrazole derivatives. Key intermediates include aniline derivatives and formaldehyde, with reaction conditions optimized for temperature and catalyst stoichiometry .
Advanced Research Questions
Q. How do reaction conditions influence the electrophilic substitution pathways of this compound?
- Answer : The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). Reaction rates and regioselectivity depend on pH, solvent polarity, and catalyst choice. For example, Friedel-Crafts alkylation may require Lewis acids like Fe/Cr oxides, while oxidation with HO or NaOCl can yield quinone derivatives .
Q. What methodological approaches resolve contradictions in reported synthesis yields for this compound derivatives?
- Answer : Comparative studies using varied catalysts (e.g., NaBH vs. Fe/Cr oxides) and reaction monitoring via thin-layer chromatography (TLC) or NMR can identify optimal conditions. Kinetic studies under different temperatures (50–90°C) and alkaline media may clarify discrepancies in yield and byproduct formation .
Q. How can oxidative polycondensation of this compound derivatives be optimized for polymer synthesis?
- Answer : Oxidative polycondensation in alkaline media with HO or O as oxidants requires precise control of temperature (50–90°C) and monomer-to-oxidant ratios. SEC and thermal analysis (TGA/DSC) assess polymer stability and molecular weight distribution, while reaction progress is tracked via UV-Vis spectroscopy .
Q. What are the challenges in analyzing interactions between this compound and biological macromolecules?
- Answer : Interactions with proteins or nucleic acids require techniques like fluorescence quenching, isothermal titration calorimetry (ITC), or molecular docking. Contradictions in binding affinities may arise from solvent effects or competing protonation states of the phenolic group. Standardizing buffer conditions and validating with multiple assays (e.g., SPR, MST) improves reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
